2-Methoxy-6-methyl-5-propylpyridine-3-carbonitrile
Description
2-Methoxy-6-methyl-5-propylpyridine-3-carbonitrile is a chemical compound belonging to the class of pyridine derivatives. Pyridines are heterocyclic aromatic organic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This particular compound features a methoxy group, a methyl group, and a propyl group attached to the pyridine ring, along with a cyano group at the 3-position.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-methoxy-6-methyl-5-propylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H14N2O/c1-4-5-9-6-10(7-12)11(14-3)13-8(9)2/h6H,4-5H2,1-3H3 |
InChI Key |
MDLJXSGSPXBIFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(N=C1C)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-methyl-5-propylpyridine-3-carbonitrile typically involves multi-step organic reactions starting from simpler pyridine derivatives. One common approach is the Chichibabin pyridine synthesis , which involves the condensation of aldehydes, ketones, and ammonia in the presence of a catalyst. Another method is the Hantzsch pyridine synthesis , which uses β-ketoesters, ammonia, and α-haloketones.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The use of advanced catalysts and optimized reaction parameters helps achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-methyl-5-propylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to a primary amine.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidation can yield pyridine N-oxide derivatives.
Reduction: Reduction can produce 2-Methoxy-6-methyl-5-propylpyridine-3-amine.
Substitution: Substitution reactions can lead to various derivatives with different functional groups.
Scientific Research Applications
2-Methoxy-6-methyl-5-propylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study biological systems and interactions with various biomolecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methoxy-6-methyl-5-propylpyridine-3-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the specific context of its use.
Comparison with Similar Compounds
2-Methoxy-5-methylpyridine-3-carbonitrile: Similar structure but lacks the propyl group.
6-Methyl-5-propylpyridine-3-carbonitrile: Similar structure but lacks the methoxy group.
2-Methoxy-6-methylpyridine-3-carbonitrile: Similar structure but lacks the propyl group.
Uniqueness: 2-Methoxy-6-methyl-5-propylpyridine-3-carbonitrile is unique due to the combination of its methoxy, methyl, and propyl groups, which can influence its chemical reactivity and biological activity differently compared to its similar counterparts.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
